molecular formula C9H15ClO2S B15259641 3-Cyclopropylcyclohexane-1-sulfonyl chloride

3-Cyclopropylcyclohexane-1-sulfonyl chloride

Cat. No.: B15259641
M. Wt: 222.73 g/mol
InChI Key: YXRYPEINJRQRPS-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclohexane-1-sulfonyl chloride is a high-purity sulfonyl chloride derivative with a molecular weight of 222.73 g/mol and the molecular formula C9H15ClO2S . It is characterized by a cyclohexane ring substituted with a cyclopropyl group at the 3-position and a reactive sulfonyl chloride functional group at the 1-position . This compound serves as a versatile electrophilic reagent and key intermediate in organic synthesis, primarily for the formation of sulfonamide linkages through reactions with primary and secondary amines . Its mechanism of action involves the highly electrophilic sulfur atom of the sulfonyl chloride group being susceptible to nucleophilic attack, enabling the displacement of chloride to form stable sulfonamides or sulfonate esters . The cyclopropyl substituent can influence the compound's reactivity and electronic properties, making it a valuable building block for constructing more complex molecules in medicinal chemistry and drug discovery research . Specific scientific applications include its use as an intermediate in the synthesis of bioactive compounds and its role in ring-closing reactions, as highlighted in patent literature (e.g., WO2009053281A1) . This product is intended for in-vitro research applications only and is strictly not for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

3-cyclopropylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2

InChI Key

YXRYPEINJRQRPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)Cl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclohexane-1-sulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . This reaction proceeds via the formation of an intermediate sulfonic acid chloride, which then converts to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or sulfonic acids.

Reaction with Amines

Primary and secondary amines readily react with 3-cyclopropylcyclohexane-1-sulfonyl chloride to produce sulfonamides. For example:

  • Ammonia treatment : Reaction with ammonia yields cyclopropanesulfonamide, a key intermediate in bioactive compound synthesis. A reported procedure involves bubbling ammonia into a tetrahydrofuran (THF) solution of the sulfonyl chloride at 0°C, achieving quantitative conversion .

YieldReaction Conditions
100%NH₃ (g), THF, 0°C → 20°C, 24h
74%NH₃ (dioxane), 20°C, 72h

Reaction with Alcohols

Alcohols such as methanol or ethanol react to form sulfonate esters. These reactions are typically performed in non-polar solvents (e.g., toluene) with bases like triethylamine to neutralize HCl byproducts.

Elimination Reactions

Under basic conditions, the sulfonyl chloride group can eliminate HCl to form a sulfene intermediate (–SO₂), which participates in cycloadditions or further electrophilic reactions.

Formation of Sulfene

  • Base-mediated elimination : Using strong bases like DBU (1,8-diazabicycloundec-7-ene) at 40°C facilitates sulfene generation, enabling subsequent reactions with electron-rich species.

Condensation Reactions

The sulfonyl chloride group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form sulfonylated derivatives.

Example with Carbonyldiimidazole

In a multi-step synthesis, this compound reacts with carbonyldiimidazole (CDI) to activate the carbonyl group, followed by coupling with cyclopropylsulfonamide in the presence of DBU :

YieldReaction Conditions
71%CDI, DMF, 40°C, 10h
51%CDI, DBU, DMF, 40°C

Ring-Closing Reactions

The cyclopropyl group enhances reactivity in ring-closing processes. A patent (WO2009053281A1) describes a related sulfonyl chloride undergoing n-butyl lithium-mediated cyclization to form cyclopropane sulfonic acid tert-butylamide, highlighting the structural versatility of such compounds .

Mechanistic Insights

  • Nucleophilic substitution : The sulfur atom in the sulfonyl chloride acts as an electrophilic center, attacked by nucleophiles (e.g., NH₃, ROH) to displace chloride.

  • Elimination : Base deprotonates α-hydrogens, leading to HCl elimination and sulfene formation.

Scientific Research Applications

3-Cyclopropylcyclohexane-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and biologically active .

Comparison with Similar Compounds

Structural and Molecular Comparison

The most relevant structural analog within the provided evidence is 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride (CAS: 1408651-62-6), which shares the sulfonyl chloride core but differs in substituent architecture. Key differences and similarities are tabulated below:

Property 3-Cyclopropylcyclohexane-1-sulfonyl Chloride 3-(Cyclohexylmethoxy)propane-1-sulfonyl Chloride
Molecular Formula C₉H₁₅ClO₂S C₁₀H₁₉ClO₃S
Molecular Weight (g/mol) 222.73 (calculated) 254.78 (calculated)
Substituent Cyclopropyl on cyclohexane Cyclohexylmethoxy on propane chain
CAS Number Not available 1408651-62-6
Key Functional Groups Sulfonyl chloride, cyclopropyl Sulfonyl chloride, ether, cyclohexyl

Reactivity and Physicochemical Properties

  • Steric Effects : The cyclopropyl group in the target compound introduces minimal steric bulk compared to the cyclohexylmethoxy substituent in the analog, which features a longer propane chain and a bulky cyclohexyl ring. This may enhance the electrophilicity of the sulfonyl chloride group in the target compound due to reduced steric hindrance .
  • Electronic Effects : The electron-donating ether oxygen in 3-(cyclohexylmethoxy)propane-1-sulfonyl chloride could slightly deactivate the sulfonyl chloride toward nucleophilic attack, whereas the cyclopropyl group (with slight electron-withdrawing character due to ring strain) may increase electrophilicity in the target compound.
  • Solubility: The cyclohexylmethoxy group’s lipophilicity likely improves solubility in nonpolar solvents for the analog, while the cyclopropyl-substituted compound may exhibit moderate solubility in polar aprotic solvents like dichloromethane or THF.

Q & A

Q. Example Workflow :

React with benzylamine in DMF at 25°C → 85% sulfonamide yield.

Repeat in toluene → <10% yield due to poor nucleophile solubility.

Increase temperature to 60°C → 70% yield but with cyclopropane ring degradation.

What strategies are recommended for designing stability studies of this compound under hydrolytic conditions?

Advanced Research Question
Hydrolysis studies require controlled pH, temperature, and solvent systems:

  • pH profiling : Test stability in buffered solutions (pH 2–12) to identify degradation thresholds.
  • Accelerated aging : Use elevated temperatures (40–60°C) to model long-term storage.
  • Analytical monitoring : Track sulfonic acid formation via ¹H NMR (disappearance of δ 55–60 ppm C-SO₂Cl) .
  • Solvent effects : Compare hydrolysis rates in aqueous vs. organic-aqueous mixtures (e.g., THF/H₂O).

Q. Methodological Note :

  • Step 1 : Incubate protein with 10 mM compound in PBS (pH 7.4) at 4°C for 2 hours.
  • Step 2 : Quench with excess β-mercaptoethanol.
  • Step 3 : Confirm modification via MALDI-TOF MS (mass shift +220 Da).

How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

Advanced Research Question
DFT calculations (e.g., Gaussian, ORCA) model:

  • Electrophilic centers : Sulfonyl chloride's LUMO distribution predicts nucleophilic attack sites.
  • Steric maps : Visualize cyclopropane ring hindrance using molecular surface analysis.
  • Transition states : Compare energy barriers for sulfonamide vs. sulfonate ester formation .

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Fukui indices to identify electrophilic sulfur.

Simulate amine attack trajectories to predict steric clashes.

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